3-Fluoranthenamine, 4-nitro-

Description

Contextualization within Advanced Organic Synthesis

In the realm of advanced organic synthesis, PANHs serve as crucial building blocks and target molecules. Their structural motifs are present in a wide array of natural products, pharmaceuticals, and agrochemicals. ijsrtjournal.comrsc.org The development of novel synthetic methodologies to construct these complex scaffolds in an efficient and selective manner is a major focus of contemporary chemical research. rsc.orgacs.org Methods such as transition-metal-catalyzed cross-coupling and cyclization reactions have become powerful tools for assembling diverse PANH skeletons. numberanalytics.comrsc.orgbilkent.edu.tr The ability to introduce nitrogen into a polycyclic system provides chemists with a handle to modulate the molecule's properties, making PANHs valuable intermediates in the synthesis of functional materials like dyes, polymers, and organic conductors. openmedicinalchemistryjournal.com

Overview of Research Trajectories for Complex Aromatic Systems

Current research on complex aromatic systems is driven by the pursuit of new materials with tailored electronic and photophysical properties. beilstein-journals.orgnumberanalytics.com One significant trajectory involves the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). beilstein-journals.orgnumberanalytics.com Bowl-shaped PAHs, or "buckybowls," and their nitrogen-containing analogues (aza-buckybowls) are being explored for their unique self-assembly properties and potential applications in supramolecular chemistry. rsc.org

Another major research avenue is the detailed investigation of structure-property relationships through a combination of synthesis, spectroscopy, and computational modeling. beilstein-journals.orgacs.org Scientists are exploring how the placement of heteroatoms and functional groups influences properties like intramolecular charge transfer (ICT), fluorescence, and non-linear optical activity. rsc.orgacs.org This fundamental understanding is critical for the rational design of next-generation functional molecules. researchgate.net

Rationale for Focused Investigation of 3-Fluoranthenamine, 4-nitro-

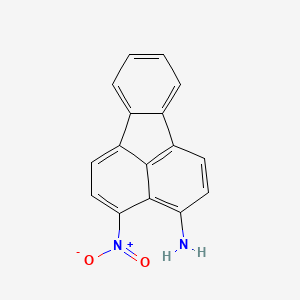

The specific compound 3-Fluoranthenamine, 4-nitro- represents a compelling target for focused scientific investigation. It combines a fluoranthene (B47539) core—a well-studied PAH known for its unique electronic properties—with two key functional groups positioned adjacently: an electron-donating amino group (-NH₂) and a powerful electron-withdrawing nitro group (-NO₂).

This arrangement creates a classic "push-pull" system. Such systems are known to exhibit significant intramolecular charge transfer (ICT) upon photoexcitation, where electron density moves from the donor (amino) to the acceptor (nitro) portion of the molecule. rsc.orgacs.org This phenomenon is the basis for many interesting photophysical properties, including:

Solvatochromism: A significant shift in absorption or emission color with changing solvent polarity, making such compounds potential environmental sensors. acs.orgcdnsciencepub.com

Large Stokes Shifts: A substantial difference between the wavelengths of maximum absorption and emission, which is advantageous for fluorescence-based applications. researchgate.net

Non-linear Optical (NLO) Properties: The charge asymmetry in push-pull molecules can lead to large molecular hyperpolarizabilities, a key requirement for NLO materials used in telecommunications and photonics. acs.org

Furthermore, the parent compounds, nitrofluoranthenes and aminofluoranthenes, are of significant environmental and toxicological interest. researchgate.netontosight.aiaaqr.org Studying the precise effects of this combined substitution pattern on the fluoranthene skeleton can provide valuable data for both materials science and toxicology. The synthesis and characterization of 3-Fluoranthenamine, 4-nitro- would allow for a deeper understanding of how the interplay between adjacent, electronically opposed functional groups modulates the properties of a complex polycyclic aromatic system. rsc.orgscilit.com

Physicochemical Properties

Detailed experimental data for 3-Fluoranthenamine, 4-nitro- is not widely available in public literature, reflecting its status as a specialized research compound. However, its basic properties can be calculated, and comparisons can be drawn from its parent molecule, 3-Aminofluoranthene (B1220000).

Interactive Data Table: Properties of 3-Fluoranthenamine, 4-nitro- and Related Compounds

| Property | 3-Fluoranthenamine, 4-nitro- | 3-Aminofluoranthene (Reference) |

| CAS Number | Not Available | 2693-46-1 |

| Molecular Formula | C₁₆H₁₀N₂O₂ | C₁₆H₁₁N |

| Molecular Weight | 262.27 g/mol | 217.27 g/mol |

| Appearance | Not Available | White to Amber Powder/Crystal |

| Melting Point | Not Available | 115-117 °C |

| Boiling Point | Not Available | 347.82 °C (Estimated) |

| Solubility | Not Available | Insoluble in water |

Note: Data for 3-Aminofluoranthene is sourced from reference cdnsciencepub.com. Properties for 3-Fluoranthenamine, 4-nitro- are calculated or noted as unavailable.

Detailed Research Findings

As a specific research target, literature on 3-Fluoranthenamine, 4-nitro- is sparse. The following sections outline the probable synthetic pathways and anticipated research findings based on established chemistry of related fluoranthene derivatives.

Synthesis

The synthesis of 3-Fluoranthenamine, 4-nitro- presents a significant regiochemical challenge. A direct, one-step synthesis is unlikely. Plausible synthetic routes would involve multi-step sequences.

Nitration of an Amino-Precursor: A potential route is the nitration of 3-aminofluoranthene or its acetylated derivative, 3-acetamidofluoranthene. However, electrophilic substitution on the fluoranthene ring is complex. Studies on the bromination of 3-acetamidofluoranthene show that substitution occurs at the 2-position. cdnsciencepub.com It is highly probable that direct nitration would also yield the 2-nitro product rather than the desired 4-nitro isomer due to the directing effect of the amino/amido group.

Reduction of a Dinitro-Precursor: Another approach would be the selective reduction of a dinitrofluoranthene, such as 3,4-dinitrofluoranthene. This method depends on the successful synthesis of the dinitro starting material and the ability to selectively reduce one nitro group while leaving the other intact, which can be challenging.

Multi-step Synthesis with Pre-functionalization: The most viable strategy would likely involve building the substitution pattern on a simpler core before constructing the final fluoranthene ring system, or introducing the groups sequentially with the use of protecting groups and carefully chosen reaction conditions. Research on the synthesis of hydroxylated metabolites of 3-nitrofluoranthene (B1196665) indicated that functional groups often need to be installed on the fluoranthene core before nitration due to the strong deactivating effect of the nitro group on the aromatic ring. tandfonline.com A similar strategy, possibly involving a diazotization and Pschorr cyclization as used in the synthesis of other complex fluoranthenes, might be required. cdnsciencepub.com

Characterization

Once synthesized, the structure of 3-Fluoranthenamine, 4-nitro- would be unequivocally confirmed using a suite of modern analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to determine the precise connectivity and substitution pattern on the fluoranthene core.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight (262.27) and elemental composition (C₁₆H₁₀N₂O₂).

Vibrational Spectroscopy (IR and Raman): These techniques would identify the characteristic vibrational frequencies of the functional groups, particularly the distinct symmetric and asymmetric stretches of the nitro group (νNO₂) and the N-H stretches of the amino group. scilit.com

UV-Visible and Fluorescence Spectroscopy: These methods would be used to investigate the photophysical properties, including the absorption and emission maxima, quantum yield, and the solvatochromic effects that are anticipated for a push-pull chromophore. rsc.org

Potential Research Applications

The primary research interest in 3-Fluoranthenamine, 4-nitro- lies in its potential as a functional organic material. Based on its push-pull electronic structure, it would be a candidate for investigation in several areas:

Optoelectronics: Like other fluoranthene imides and derivatives with push-pull structures, it could be explored as a component in organic semiconductors or as an emitter in OLEDs. rsc.orgcdnsciencepub.com

Fluorescent Probes: The expected sensitivity of its fluorescence to the local environment (solvatochromism) makes it a candidate for development as a fluorescent probe to study polarity in chemical or biological systems. rsc.org

Toxicology and Metabolism: As a derivative of 3-nitrofluoranthene, a known environmental pollutant, its metabolic fate and genotoxicity would be of interest to understand the structure-activity relationships of nitrated PAHs. tandfonline.com

Structure

3D Structure

Properties

CAS No. |

52086-65-4 |

|---|---|

Molecular Formula |

C16H10N2O2 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

4-nitrofluoranthen-3-amine |

InChI |

InChI=1S/C16H10N2O2/c17-13-7-5-11-9-3-1-2-4-10(9)12-6-8-14(18(19)20)16(13)15(11)12/h1-8H,17H2 |

InChI Key |

PLPSAGADBZYGDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=C(C4=C(C=C3)N)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 3 Fluoranthenamine, 4 Nitro

Reactivity of the Amino Functionality

The amino group (-NH₂) at the 3-position of the fluoranthene (B47539) core is a primary aromatic amine. Its reactivity is largely dictated by the lone pair of electrons on the nitrogen atom, making it a nucleophilic center and a base.

Acylation and Alkylation Reactions

The amino group of 3-Fluoranthenamine, 4-nitro- is expected to readily undergo acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acetyl chloride or acetic anhydride would lead to the formation of the corresponding N-acetyl derivative, 3-acetamido-4-nitrofluoranthene. This reaction typically proceeds under basic conditions or with a catalyst to neutralize the acid byproduct. The acylation of primary amines is a common strategy to protect the amino group or to modify the electronic properties of the molecule.

Alkylation: Alkylation of the amino group with alkyl halides is also anticipated. However, controlling the degree of alkylation can be challenging, often leading to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium salts). The reactivity of the primary amine makes it susceptible to over-alkylation.

| Reaction Type | Reagent Example | Expected Product |

| Acylation | Acetyl chloride (CH₃COCl) | 3-Acetamido-4-nitrofluoranthene |

| Alkylation | Methyl iodide (CH₃I) | 3-(Methylamino)-4-nitrofluoranthene and further alkylated products |

Diazotization and Subsequent Transformations

As a primary aromatic amine, 3-Fluoranthenamine, 4-nitro- can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures. This reaction would yield the corresponding 4-nitro-3-fluoranthenyldiazonium salt.

Diazonium salts are highly versatile synthetic intermediates. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions.

Potential Transformations of the Diazonium Salt:

| Reaction Type | Reagent | Expected Product |

| Sandmeyer (Halogenation) | CuCl / HCl | 3-Chloro-4-nitrofluoranthene |

| CuBr / HBr | 3-Bromo-4-nitrofluoranthene | |

| Sandmeyer (Cyanation) | CuCN / KCN | 3-Cyano-4-nitrofluoranthene |

| Schiemann Reaction | HBF₄, heat | 3-Fluoro-4-nitrofluoranthene |

| Hydrolysis | H₂O, heat | 3-Hydroxy-4-nitrofluoranthene |

| Reduction | H₃PO₂ | 4-Nitrofluoranthene |

Reactivity of the Nitro Functionality

The nitro group (-NO₂) at the 4-position is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic system.

Reduction Pathways Beyond Amine Formation

The reduction of the nitro group is a common transformation. While complete reduction yields the corresponding amine (3,4-diaminofluoranthene), partial reduction can lead to other oxidation states. The specific product depends on the reducing agent and reaction conditions.

Possible Reduction Products:

| Reducing Agent (Example) | Product Oxidation State | Expected Product |

| SnCl₂ / HCl | Amine | 3,4-Diaminofluoranthene |

| Zn / NH₄Cl | Hydroxylamine | 3-Amino-4-(hydroxyamino)fluoranthene |

| Na₂S₂O₄ | Amine | 3,4-Diaminofluoranthene |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Amine | 3,4-Diaminofluoranthene |

Under controlled conditions, it might be possible to isolate intermediates such as the nitroso (-NO) or hydroxylamino (-NHOH) derivatives.

Nucleophilic Aromatic Substitution Involving the Nitro Group

The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA). In principle, the nitro group itself can act as a leaving group, although this is less common than the displacement of a halide. For this to occur, the attack of a potent nucleophile at the carbon bearing the nitro group would be necessary, forming a resonance-stabilized intermediate (Meisenheimer complex). The presence of the amino group at the adjacent position might influence the feasibility and regioselectivity of such a reaction.

Electrophilic and Nucleophilic Reactions on the Fluoranthene Core

The reactivity of the fluoranthene core towards electrophilic and nucleophilic attack is governed by the combined electronic effects of the amino and nitro substituents.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group strongly activates the fluoranthene ring towards nucleophilic attack. The positions ortho and para to the nitro group are the most activated. In this molecule, the positions ortho to the nitro group are 3 and 5. Position 3 is substituted with the amino group. Therefore, position 5 would be a likely site for nucleophilic attack, leading to the displacement of a hydrogen atom (a Vicarious Nucleophilic Substitution, VNS) or another leaving group if present.

Research on 3-Fluoranthenamine, 4-nitro- Remains Limited in Scientific Literature

Despite a comprehensive search of available scientific databases and literature, detailed information regarding the chemical reactivity and mechanistic transformations of the specific compound 3-Fluoranthenamine, 4-nitro- is not publicly available.

While the provided outline requests an in-depth analysis of this compound's chemical behavior, including directed functionalization strategies, the influence of its substituents on reaction regioselectivity, and the elucidation of its reaction mechanisms, there is a notable absence of published research focused on 3-Fluoranthenamine, 4-nitro-.

General principles of organic chemistry allow for predictions about its reactivity. The fluoranthene core is a polycyclic aromatic hydrocarbon, which typically undergoes electrophilic substitution reactions. The presence of both an activating amino group (-NH2) and a deactivating nitro group (-NO2) on the aromatic ring would be expected to create a complex interplay of electronic effects, influencing the regioselectivity of such reactions. The amino group is an ortho-, para-director, while the nitro group is a meta-director. Their relative positions on the fluoranthene nucleus would dictate the preferred sites for electrophilic attack.

However, without specific experimental data from kinetic studies or the isolation and characterization of reaction intermediates for 3-Fluoranthenamine, 4-nitro-, any discussion on its reaction mechanisms would be purely speculative.

The lack of available information prevents a thorough and scientifically accurate discussion on the following topics as requested:

Elucidation of Reaction Mechanisms:The scientific literature does not contain mechanistic studies, including kinetic analyses or the identification of intermediates, for reactions involving 3-Fluoranthenamine, 4-nitro-.

It is possible that research on this compound exists in proprietary industrial databases or has not yet been published. However, based on publicly accessible information, a detailed article on the chemical reactivity and mechanistic transformations of 3-Fluoranthenamine, 4-nitro- cannot be generated at this time.

Theoretical and Computational Chemistry Studies on 3 Fluoranthenamine, 4 Nitro

Quantum Chemical Methods for Electronic Structure Investigations

To understand the electronic structure of 3-Fluoranthenamine, 4-nitro-, researchers would employ a variety of quantum chemical methods. These methods are essential for predicting molecular properties and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like 3-Fluoranthenamine, 4-nitro-, DFT could be used to calculate a wide range of properties, including its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The choice of functional and basis set would be crucial for obtaining accurate results.

Post-Hartree-Fock Approaches in Molecular Modeling

Post-Hartree-Fock methods are a class of ab initio quantum chemistry methods that improve upon the Hartree-Fock method by explicitly including electron correlation. uba.arwikipedia.orgststephens.net.in These methods, while computationally more demanding than DFT, can provide more accurate results for certain properties. uba.aryoutube.com Common post-Hartree-Fock methods include Møller–Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory. wikipedia.orgyoutube.com For 3-Fluoranthenamine, 4-nitro-, these methods could be used to obtain highly accurate energies and to study excited states and other complex electronic phenomena. wikipedia.org

Computational Analysis of Reaction Pathways and Energetics

Computational chemistry is a powerful tool for studying the mechanisms and kinetics of chemical reactions.

Transition State Characterization

To study a chemical reaction involving 3-Fluoranthenamine, 4-nitro-, researchers would first need to identify the transition state—the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize transition states, providing valuable information about the reaction mechanism. This involves calculating the vibrational frequencies of the transition state structure to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Coordinate Mapping

Reaction coordinate mapping is a technique used to explore the potential energy surface of a chemical reaction. arxiv.orgarxiv.orgaps.org By systematically changing the geometry of the reacting molecules along the reaction coordinate, a profile of the energy changes that occur during the reaction can be constructed. This allows for the determination of activation energies and the identification of intermediates and transition states. For a reaction involving 3-Fluoranthenamine, 4-nitro-, this would provide a detailed picture of the energy landscape of the transformation.

Molecular Orbital Analysis and Electronic Descriptors

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules.

Analysis of the frontier molecular orbitals—the HOMO and LUMO—is particularly important. The energy and shape of these orbitals can provide insights into the molecule's reactivity and its behavior in chemical reactions. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. DFT calculations are often used to visualize and analyze the molecular orbitals of molecules like 3-Fluoranthenamine, 4-nitro-. researchgate.net

Electronic descriptors, such as electronegativity, hardness, and softness, can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in various chemical environments.

Frontier Molecular Orbital (FMO) Theory Applications

No HOMO-LUMO energy values or energy gap data are available for 3-Fluoranthenamine, 4-nitro-.

Without these values, a discussion of its chemical reactivity, kinetic stability, and electronic properties based on FMO theory would be purely speculative.

Electrostatic Potential Surface (EPS) Mapping

There are no published EPS maps for 3-Fluoranthenamine, 4-nitro-.

Consequently, an analysis of its charge distribution, electrophilic and nucleophilic sites, and intermolecular interactions cannot be provided.

Applications As a Precursor in Academic Synthesis of Complex Molecules

Building Block in the Synthesis of Extended Polycyclic Aromatic Systems

No research articles or patents were identified that describe the use of 3-Fluoranthenamine, 4-nitro- as a building block for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) or other extended aromatic systems.

Role in the Preparation of Advanced Organic Materials Precursors

There is no information available on the application of 3-Fluoranthenamine, 4-nitro- as a precursor for advanced organic materials, such as organic semiconductors, polymers for electronics, or functional dyes.

Utilization in Supramolecular Chemistry Research

A thorough search of the literature did not reveal any studies where 3-Fluoranthenamine, 4-nitro- was utilized in the context of supramolecular chemistry, for example, in the design of host-guest systems, self-assembling structures, or molecular sensors.

Derivatization for Investigating Structure-Reactivity Relationships

No published work was found that focuses on the derivatization of 3-Fluoranthenamine, 4-nitro- to study how its chemical structure influences its reactivity or other chemical properties.

Advanced Analytical Methodologies in Chemical Research of Nitroaminofluoranthenes

Chromatographic Separation Techniques for Synthetic Purity Assessment

The assessment of synthetic purity is a critical step in the chemical research of 3-Fluoranthenamine, 4-nitro-. Chromatographic techniques are the cornerstone of this process, offering high-resolution separation of the target compound from starting materials, byproducts, and isomeric impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a primary technique for the analysis of nitro- and amino-substituted PAHs. The choice of stationary phase is critical for achieving optimal separation. C18 columns are widely used due to their hydrophobicity, which allows for good retention and separation of aromatic compounds. For compounds with similar polarities, phenyl-hexyl columns can offer alternative selectivity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a buffer to control the pH and improve peak shape, especially for the basic amino group.

Gradient elution is frequently employed to resolve complex mixtures, where the proportion of the organic solvent is increased over time to elute more strongly retained components. UV-Vis detection is standard, with the wavelength set to the absorption maximum of the fluoranthene (B47539) ring system, typically around 254 nm. For enhanced sensitivity and selectivity, fluorescence detection can be utilized, as the fluoranthene moiety is inherently fluorescent.

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for purity assessment, especially for identifying volatile impurities. The use of capillary columns, such as those with a DB-5 or equivalent stationary phase, is common for the separation of PAHs. Due to the relatively low volatility of 3-Fluoranthenamine, 4-nitro-, high injector and oven temperatures are necessary. However, care must be taken to avoid thermal degradation of the nitro group.

The following interactive data table summarizes typical HPLC and GC conditions that could be applied for the purity assessment of a synthetic sample of 3-Fluoranthenamine, 4-nitro-.

| Parameter | HPLC Conditions | GC Conditions |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Temperature | 35 °C (column oven) | Temperature program: 100 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 10 min |

| Detector | UV-Vis at 254 nm or Fluorescence (Ex/Em specific to compound) | Mass Spectrometer (MS) |

| Injection Volume | 10 µL | 1 µL (splitless) |

Chiral Chromatography:

While 3-Fluoranthenamine, 4-nitro- itself is not chiral, chiral separation techniques may be relevant in the context of its synthesis if chiral starting materials or catalysts are used, potentially leading to chiral intermediates or byproducts. Chiral HPLC, utilizing stationary phases with immobilized chiral selectors (e.g., polysaccharide-based phases), can be employed to resolve enantiomers.

Spectroscopic Techniques for Structural Elucidation in Research (Methodological Focus)

Once a compound is synthesized and purified, spectroscopic techniques are indispensable for confirming its chemical structure. For 3-Fluoranthenamine, 4-nitro-, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Vis spectroscopy provides a comprehensive picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For 3-Fluoranthenamine, 4-nitro-, the aromatic region of the ¹H NMR spectrum would be complex due to the multiple protons on the fluoranthene core. The chemical shifts and coupling constants of these protons would be influenced by the positions of the amino and nitro groups.

¹³C NMR: This method reveals the number and types of carbon atoms. The carbon atoms attached to the amino and nitro groups would exhibit characteristic chemical shifts.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for definitively assigning the proton and carbon signals, especially for complex aromatic systems like fluoranthene.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-Fluoranthenamine, 4-nitro-, characteristic absorption bands would be expected for:

N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).

Asymmetric and symmetric stretching vibrations of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively).

C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

UV-Vis Spectroscopy:

The UV-Vis spectrum provides information about the electronic transitions within the molecule. The extended π-system of the fluoranthene core, influenced by the electron-donating amino group and the electron-withdrawing nitro group, would result in a characteristic absorption spectrum in the ultraviolet and visible regions.

The following table outlines the expected spectroscopic data for 3-Fluoranthenamine, 4-nitro-, based on the analysis of similar compounds.

| Spectroscopic Technique | Expected Observations for 3-Fluoranthenamine, 4-nitro- |

|---|---|

| ¹H NMR | Complex aromatic signals between 7.0 and 9.0 ppm. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Multiple signals in the aromatic region (110-150 ppm). Carbons attached to -NH₂ and -NO₂ will have distinct chemical shifts. |

| IR Spectroscopy | N-H stretches (~3400 cm⁻¹), N=O stretches (~1520 cm⁻¹ and ~1340 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹). |

| UV-Vis Spectroscopy | Multiple absorption bands in the UV-Vis region, characteristic of a substituted fluoranthene chromophore. |

X-ray Crystallography for Crystalline Structure Determination (Methodological Focus)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a novel compound like 3-Fluoranthenamine, 4-nitro-, obtaining a single crystal of suitable quality is the first and often most challenging step. If successful, the analysis provides precise bond lengths, bond angles, and intermolecular interactions.

The methodological workflow involves:

Crystal Growth: Growing a single crystal of sufficient size and quality, often through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: Mounting the crystal on a diffractometer and irradiating it with X-rays. The diffraction pattern is collected as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.

For 3-Fluoranthenamine, 4-nitro-, X-ray crystallography would reveal the planarity of the fluoranthene system, the geometry of the nitro and amino groups, and how these molecules pack in the solid state, including any hydrogen bonding involving the amino group.

Mass Spectrometry for Reaction Monitoring and Product Identification (Methodological Focus)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. In the context of 3-Fluoranthenamine, 4-nitro- research, it is invaluable for monitoring the progress of a synthesis and for confirming the identity of the product.

Methodological Approaches:

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. The molecular ion peak (M⁺) would confirm the molecular weight, and the fragmentation pattern can provide structural information.

Electrospray Ionization (ESI): A soft ionization technique, often used in conjunction with HPLC (LC-MS). It typically produces the protonated molecule [M+H]⁺, which is useful for confirming the molecular weight of the product in a reaction mixture with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, allowing for the determination of the elemental formula of the compound, which is a crucial piece of evidence for structural confirmation.

The following table illustrates the expected mass spectrometry data for 3-Fluoranthenamine, 4-nitro-.

| Mass Spectrometry Technique | Expected Ion | m/z (Monoisotopic) | Information Gained |

|---|---|---|---|

| EI-MS | [M]⁺ | 262.07 | Molecular weight and fragmentation pattern for structural clues. |

| ESI-MS (Positive Mode) | [M+H]⁺ | 263.08 | Confirmation of molecular weight in solution, suitable for LC-MS. |

| HRMS (ESI) | [M+H]⁺ | 263.0764 | Precise mass for elemental formula confirmation (C₁₆H₁₁N₂O₂). |

By combining these advanced analytical methodologies, researchers can thoroughly assess the purity, elucidate the structure, and monitor the synthesis of 3-Fluoranthenamine, 4-nitro-, paving the way for a deeper understanding of its chemical properties and potential applications.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3-Fluoranthenamine, 4-nitro- would likely involve a multi-step process starting from fluoranthene (B47539) or a substituted fluoranthene derivative. A key challenge would be the regioselective introduction of the amino and nitro groups at the 3 and 4 positions, respectively.

Potential Synthetic Strategies:

Nitration of 3-aminofluoranthene (B1220000): A plausible route could involve the direct nitration of 3-aminofluoranthene. However, controlling the position of nitration would be critical to avoid the formation of other isomers. The directing effects of the amino group would need to be carefully considered, and protecting group strategies might be necessary.

Amination of 4-nitrofluoranthene: Conversely, one could start with the nitration of fluoranthene to obtain 4-nitrofluoranthene, followed by a nucleophilic aromatic substitution or a reduction-amination sequence to introduce the amino group at the 3-position.

Green Chemistry Approaches: Future research could focus on developing more sustainable synthetic methods, avoiding harsh reagents and minimizing waste. This could involve the use of biocatalysis or photoredox catalysis to achieve the desired transformations under milder conditions.

A data table of potential starting materials and reagents is provided below for hypothetical synthetic explorations.

| Starting Material | Reagent | Potential Transformation |

| 3-Aminofluoranthene | Nitrating agent (e.g., HNO₃/H₂SO₄) | Introduction of a nitro group |

| Fluoranthene | Nitrating agent | Introduction of a nitro group |

| 3-Bromo-4-nitrofluoranthene | Aminating agent (e.g., NaN₃ followed by reduction) | Introduction of an amino group |

Exploration of Underutilized Reactivity Profiles

The reactivity of 3-Fluoranthenamine, 4-nitro- would be dictated by the interplay of its functional groups. The electron-donating amino group and the electron-withdrawing nitro group on the polycyclic aromatic fluoranthene core would create a unique electronic environment.

Key Areas for Reactivity Studies:

Reduction of the Nitro Group: The nitro group could be selectively reduced to an amino group, yielding 3,4-diaminofluoranthene. This diamine could serve as a valuable building block for the synthesis of heterocyclic compounds and polymers. mdpi.comnih.govwikipedia.org

Diazotization of the Amino Group: The amino group could be converted to a diazonium salt, which could then undergo a variety of transformations, such as Sandmeyer or Suzuki reactions, to introduce a wide range of functional groups.

Nucleophilic Aromatic Substitution: The presence of the nitro group could activate the aromatic ring towards nucleophilic attack, allowing for the introduction of other substituents.

Integration with Machine Learning in Chemical Research

Given the lack of experimental data, machine learning and computational chemistry could play a pivotal role in predicting the properties and reactivity of 3-Fluoranthenamine, 4-nitro-. neptjournal.comresearchgate.netresearchgate.netnih.govacs.org

Applications of Machine Learning:

Property Prediction: Machine learning models trained on large datasets of known polycyclic aromatic compounds could be used to predict key physicochemical properties of 3-Fluoranthenamine, 4-nitro-, such as its solubility, melting point, and electronic properties (HOMO/LUMO levels). researchgate.netresearchgate.net

Synthesis Planning: Retrosynthesis algorithms powered by machine learning could propose novel and efficient synthetic routes to the target molecule.

Spectroscopic Prediction: Computational models could predict the expected NMR, IR, and UV-Vis spectra of the compound, which would be invaluable for its characterization if it were to be synthesized. researchgate.net

Interdisciplinary Research Interface with Materials Science (Purely Chemical Aspects)

The unique structure of 3-Fluoranthenamine, 4-nitro- suggests its potential as a building block in materials science, particularly in the realm of organic electronics and functional dyes.

Potential Applications in Materials Science:

Organic Dyes and Pigments: The extended π-system of the fluoranthene core, coupled with the donor-acceptor nature of the amino and nitro groups, could impart interesting photophysical properties, making it a candidate for use as a dye or pigment.

Precursor for High-Performance Polymers: The diamino derivative, obtained from the reduction of the nitro group, could be used as a monomer for the synthesis of polyimides or other high-performance polymers with potentially unique thermal and electronic properties.

Organic Semiconductors: The planar structure and extended conjugation of the fluoranthene system are desirable features for organic semiconductor materials. The specific substitution pattern of 3-Fluoranthenamine, 4-nitro- could be tuned to achieve desired charge transport properties.

Q & A

Q. Troubleshooting :

- Repeat synthesis with stricter temperature control.

- Use preparative HPLC to isolate pure fractions before analysis .

Advanced: How to design experiments to study the reactivity of 3-Fluoranthenamine, 4-nitro- in cross-coupling reactions?

Methodological Answer:

Employ Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) by substituting the nitro group. Use a three-step approach :

Substrate Preparation : Protect the amine group with Boc anhydride to prevent side reactions.

Reaction Optimization : Screen catalysts (Pd(OAc)₂, PdCl₂), ligands (XPhos), and bases (K₂CO₃, Cs₂CO₃) in DMF/H₂O .

Kinetic Analysis : Use in-situ IR or GC-MS to track reaction progress.

Key Insight : Fluorine’s electron-withdrawing effect may slow coupling rates; adjust catalyst loading accordingly .

Advanced: What methodologies are recommended for assessing the environmental impact of 3-Fluoranthenamine, 4-nitro-?

Methodological Answer:

Follow OECD guidelines for biodegradation and toxicity:

- Photodegradation : Expose to UV light (λ=254 nm) in aqueous solution; analyze intermediates via LC-MS .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .

- Regulatory Compliance : Compare with structurally related compounds listed under restricted chemicals (e.g., 4-nitrophenol in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.